5-bromo-3-fluoro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

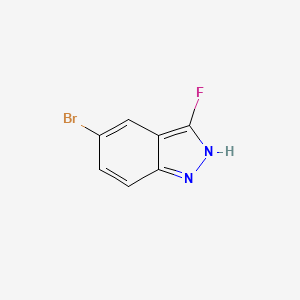

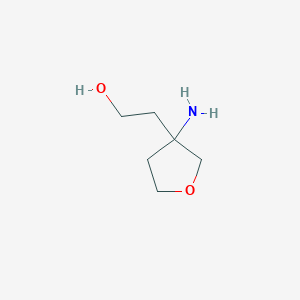

5-Bromo-3-fluoro-1H-indazole is a compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

Indazoles, including 5-bromo-3-fluoro-1H-indazole, can be synthesized through various methods . A new practical synthesis of 1H-indazole has been proposed, which involves a hydrogen bond propelled mechanism . This mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 5-bromo-3-fluoro-1H-indazole includes a bromine atom at the 5th position and a fluorine atom at the 3rd position of the indazole ring . The InChI code is 1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-1H-indazole has a molecular weight of 215.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 213.95419 g/mol . It has a topological polar surface area of 28.7 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis of Bioactive Compounds

Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds .

Anticancer Drugs

Indazole-containing compounds like niraparib have been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Tyrosine Kinase Inhibitors

Compounds like pazopanib, which contain an indazole nucleus, are tyrosine kinase inhibitors and have been approved by the FDA for renal cell carcinoma .

Synthetic Approaches to Indazoles

Indazoles are important in the field of synthetic chemistry. Recent strategies for the synthesis of 1H- and 2H-indazoles have been published, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Dye-Sensitized Solar Cells

Indazole is a highly conjugated molecule, which expands its applications to dye-sensitized solar cells (DSSCs) .

Antitumor Activity

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line .

Synthetic Chemistry

Indazoles are important in the field of synthetic chemistry. Recent strategies for the synthesis of 1H- and 2H-indazoles have been published, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Antitumor Activity

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line .

Safety And Hazards

5-Bromo-3-fluoro-1H-indazole is classified as Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is advised to avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Eigenschaften

IUPAC Name |

5-bromo-3-fluoro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXEFQRZVEQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-fluoro-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)

![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)